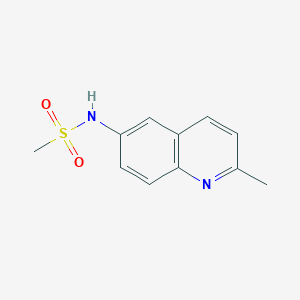

N-(2-Methylquinolin-6-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-methylquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-3-4-9-7-10(13-16(2,14)15)5-6-11(9)12-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCLRNSQZIAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylquinolin-6-yl)methanesulfonamide typically involves the reaction of 2-methylquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylquinoline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-Methylquinolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a 2-methylquinoline moiety and a methanesulfonamide functional group attached to the nitrogen atom of the quinoline ring. It has a molecular weight of approximately 236.29 g/mol. This compound is under investigation for its potential applications in pharmaceuticals, particularly for its antimicrobial and anticancer properties.

Scientific Research Applications

Antimicrobial Properties:

- This compound exhibits biological activity, especially in antimicrobial applications. Sulfonamides are known to interfere with bacterial folic acid synthesis, making them effective as antibiotics.

- Some derivatives show significant activity against bacterial strains.

Anticancer Properties:

- Compounds with similar structures to this compound have been investigated for their anticancer properties, suggesting it may possess cytotoxic effects against certain cancer cell lines.

Interaction Studies:

- Interaction studies explore the compound's binding affinity to specific biological targets to understand its mechanism of action and potential therapeutic uses. These studies may involve:

- Enzymes involved in metabolic pathways

- Effects on cellular processes in bacterial strains

Structural Comparisons:

- Several compounds share structural similarities with this compound. Comparisons highlight their uniqueness. For instance, the methyl substitution on quinoline can impact antimicrobial activity and enhance lipophilicity.

Regioselective Halogenation:

- A metal-free protocol for regioselective halogenation of 8-substituted quinolines has been established using N-(quinolin-8-yl)acetamide as a model substrate .

PPARγ Agonist Design:

Mechanism of Action

The mechanism of action of N-(2-Methylquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The position and nature of substituents on the quinoline ring significantly influence reactivity and biological activity. For example, electron-withdrawing groups (e.g., chloro, cyano) enhance electrophilic substitution reactions.

- Methanesulfonamide derivatives generally exhibit higher solubility in polar solvents compared to bulkier benzenesulfonamide analogs.

Physical and Spectral Properties

Key Observations :

- The absence of a carbonyl group (e.g., acetamido) in this compound simplifies its IR spectrum compared to Compound 9.

- Aromatic proton signals in the 1H NMR spectrum are consistent across quinoline-based sulfonamides, with shifts depending on electron-donating/withdrawing substituents.

Biological Activity

N-(2-Methylquinolin-6-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure comprising a 2-methylquinoline moiety linked to a methanesulfonamide functional group. Its chemical formula is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 236.29 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : Similar to other sulfonamides, this compound may inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, an enzyme critical for bacterial growth. This mechanism is essential for its effectiveness as an antibiotic.

- Anticancer Properties : The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the methanesulfonamide group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of critical enzyme activities involved in cancer cell proliferation.

Biological Activity Overview

The compound has been evaluated for various biological activities:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant antibacterial activity against various strains, including MRSA and E. coli. | |

| Anticancer | Demonstrates cytotoxic effects on human cancer cell lines, inhibiting cell growth and proliferation. | |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways in pathogenic organisms. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(Quinolin-8-yl)methanesulfonamide | Quinoline derivative | Different biological activity profiles |

| N-(2-Methylquinolin-8-yl)acetamide | Acetamide derivative | Variations in substituents affect solubility and reactivity |

| 4-Amino-N-(2-methylquinolin-6-yl)benzenesulfonamide | Benzene sulfonamide derivative | Enhanced potency against specific bacterial strains |

This compound stands out due to its specific substitution pattern on the quinoline ring, which influences both its chemical reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent effects at low concentrations.

- Cytotoxicity Against Cancer Cells : Research involving human gastric carcinoma cells revealed that this compound induced apoptosis at concentrations that did not significantly affect normal cells, showcasing its potential as a selective anticancer agent .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to dihydropteroate synthase showed promising results, suggesting a mechanism that could be exploited for developing new antimicrobial therapies.

Q & A

Basic Research Question

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for quinoline) and methyl groups (δ 2.5–3.0 ppm) .

- ¹³C NMR : Confirm sulfonamide linkage via S=O carbon signals (δ 40–50 ppm) .

- FT-IR : Key stretches include S=O (1130–1370 cm⁻¹) and N–H (3300–3500 cm⁻¹) .

- X-ray crystallography : Resolves spatial arrangement of the quinoline and sulfonamide moieties, critical for confirming regiochemistry .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Question

Methodology :

- DFT calculations : Use B3LYP/6-31G(d) basis sets to model:

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- TD-DFT : Simulate UV-Vis spectra (e.g., π→π* transitions in quinoline) and compare with experimental data .

Applications : - Predict regioselectivity in substitution reactions (e.g., halogenation at quinoline C3 vs. C8) .

- Model binding affinities with biological targets (e.g., enzyme active sites) .

What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound across different studies?

Advanced Research Question

Root causes of contradictions :

- Variability in assay conditions (e.g., pH, cell lines) .

- Impurities in compound batches affecting dose-response curves .

Resolution strategies : - Standardized protocols : Use validated assays (e.g., ATP-based viability tests) with positive controls .

- Structural analogs : Compare activity trends across derivatives to isolate substituent effects (e.g., 2-methyl vs. 4-methyl quinoline) .

- Meta-analysis : Pool data from multiple studies to identify consensus mechanisms (e.g., ROS modulation vs. enzyme inhibition) .

How does the substituent pattern on the quinoline ring influence the chemical reactivity and biological interactions of this compound compared to its analogs?

Advanced Research Question

Substituent effects :

- Electron-donating groups (e.g., 2-methyl) : Increase quinoline ring electron density, enhancing nucleophilic aromatic substitution at C6 .

- Steric hindrance : 2-Methyl groups may block access to C8, directing reactions to C3 .

Biological implications : - Methyl groups improve membrane permeability, impacting cellular uptake .

- Substituent polarity (e.g., methoxy vs. methyl) alters binding to hydrophobic enzyme pockets .

What are the recommended purification techniques for this compound to achieve high purity suitable for pharmacological studies?

Basic Research Question

Purification methods :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates sulfonamide derivatives .

Validation : - Monitor purity via HPLC (≥95% by area-under-curve) .

- Confirm absence of residual solvents (e.g., DMF) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.